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Compound of Interest

Compound Name: 5,6-Dimethoxybenzo[d]thiazole

Cat. No.: B1337568

CAS Number: 58249-69-7

This technical guide provides a comprehensive overview of 5,6-Dimethoxybenzo[d]thiazole,
a heterocyclic compound of interest to researchers, scientists, and professionals in the field of
drug development. This document details its physicochemical properties, synthesis, and its
emerging role as a scaffold for antiviral agents.

Core Properties and Data

5,6-Dimethoxybenzo[d]thiazole is a benzothiazole derivative characterized by the presence
of two methoxy groups on the benzene ring. These functional groups significantly influence the
molecule's electronic properties and biological activity.

Physicochemical Properties

The key physicochemical properties of 5,6-Dimethoxybenzo[d]thiazole are summarized in the
table below, providing a quantitative look at its characteristics.
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Property Value

CAS Number 58249-69-7

Molecular Formula CoHsNO2S

Molecular Weight 195.24 g/mol

Density 1.3+0.1 g/cm3

Boiling Point 300.1+£22.0 °C at 760 mmHg
Flash Point 135.3122.3 °C

LogP 1.75

Vapor Pressure 0.0+0.6 mmHg at 25°C

PSA (Polar Surface Area) 59.59 A2

Spectral Data

While specific experimental spectra for 5,6-Dimethoxybenzo[d]thiazole are not readily
available in the public domain, the following table outlines the expected spectral characteristics
based on the analysis of structurally similar benzothiazole derivatives.

Spectroscopic Technique Expected Peaks/Signals

Signals corresponding to the aromatic protons
1H NMR on the benzothiazole ring system and singlets

for the two methoxy groups.

Resonances for the carbon atoms of the
13C NMR benzothiazole core and the two methoxy

groups.

Characteristic peaks for C-H aromatic
FT-IR (cm™1) stretching, C=N stretching of the thiazole ring,
and C-O stretching of the methoxy groups.

M Spect try (MS) A molecular ion peak (M*) corresponding to the
ass Spectrometr
P Y molecular weight of the compound.
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Synthesis and Experimental Protocols

The synthesis of 5,6-Dimethoxybenzo[d]thiazole and its derivatives is a key area of interest
for medicinal chemists. While a specific, detailed protocol for the parent compound is not widely
published, general methods for benzothiazole synthesis can be adapted. A common approach
involves the condensation of an appropriately substituted o-aminothiophenol with a suitable
electrophile.

A plausible synthetic route for 5,6-Dimethoxybenzo[d]thiazole would start from 4,5-
dimethoxy-2-nitroaniline, which would first be reduced to 1,2-diamino-4,5-dimethoxybenzene.
This intermediate could then be cyclized with a reagent such as formic acid or a derivative to
form the thiazole ring.

Derivatives of 5,6-Dimethoxybenzo[d]thiazole, particularly 5,6-dimethoxybenzo[d]thiazol-2-
amine, have been synthesized and utilized as building blocks.[1] The general experimental
protocol for the synthesis of these derivatives involves the coupling of the 2-amino group with
various carboxylic acids.

General Experimental Protocol for Amide Coupling:

e Reaction Setup: To a solution of 5,6-dimethoxybenzo[d]thiazol-2-amine in a suitable solvent
such as dimethylformamide (DMF), add a coupling agent like TBTU (O-(Benzotriazol-1-yl)-
N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base such as N,N-
Diisopropylethylamine (DIPEA).

o Addition of Carboxylic Acid: The desired carboxylic acid is then added to the reaction
mixture.

¢ Reaction Conditions: The reaction is typically stirred at room temperature for several hours
until completion, which can be monitored by thin-layer chromatography (TLC).

o Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to
remove water-soluble impurities. The crude product is purified by column chromatography to
yield the desired amide derivative.

Biological Activity and Signaling Pathways
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Derivatives of 5,6-Dimethoxybenzo[d]thiazole have emerged as promising allosteric inhibitors
of viral proteases, particularly the NS2B/NS3 protease of Dengue (DENV) and Zika (ZIKV)
viruses.[1][2] This protease is essential for the replication of these viruses, making it a prime
target for antiviral drug development.

Mechanism of Action: Allosteric Inhibition of Viral
Protease

The benzothiazole-based inhibitors do not bind to the active site of the protease but rather to
an allosteric site. This binding induces a conformational change in the enzyme, leading to a
loss of its catalytic activity. This mechanism of action is advantageous as it can be less
susceptible to resistance mutations that often occur in the active site.[2][3][4]

The following diagram illustrates the allosteric inhibition of the Dengue virus NS2B/NS3
protease by a 5,6-Dimethoxybenzo[d]thiazole derivative.
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Allosteric inhibition of Dengue virus NS2B/NS3 protease.
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Experimental Workflow for Antiviral Activity
Screening

The evaluation of novel benzothiazole derivatives for their antiviral activity typically follows a
structured workflow, from initial compound synthesis to cell-based assays.
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Workflow for screening antiviral activity of benzothiazole derivatives.

This workflow begins with the chemical synthesis of a library of 5,6-
Dimethoxybenzo[d]thiazole derivatives. These compounds are then tested in in vitro assays
to measure their ability to inhibit the target viral protease. Compounds showing significant
inhibition are further evaluated to determine their half-maximal inhibitory concentration (IC50).
Promising candidates are then tested in cell-based assays to confirm their antiviral activity in a
more biologically relevant system. Concurrently, cytotoxicity assays are performed to ensure
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that the antiviral effects are not due to general toxicity to the host cells. Finally, the most potent
and non-toxic compounds are identified as lead candidates for further drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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